(E)-Propiophenone oxime (E)-Propiophenone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC16109169
InChI: InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9+
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

(E)-Propiophenone oxime

CAS No.:

Cat. No.: VC16109169

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

(E)-Propiophenone oxime -

Specification

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name (NE)-N-(1-phenylpropylidene)hydroxylamine
Standard InChI InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9+
Standard InChI Key MDLJMYBJBOYUNJ-MDZDMXLPSA-N
Isomeric SMILES CC/C(=N\O)/C1=CC=CC=C1
Canonical SMILES CCC(=NO)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

(E)-Propiophenone oxime (CAS 2157-50-8) has the molecular formula C9H11NO\text{C}_9\text{H}_{11}\text{NO} and a molecular weight of 149.19 g/mol . The (E)-configuration denotes the spatial arrangement of the hydroxylamine group relative to the phenyl ring, which influences its reactivity and intermolecular interactions. Key physicochemical properties include a density of 0.99 g/cm³, a boiling point of 260.8°C at 760 mmHg, and a flash point of 150.1°C . The compound’s lipophilicity, indicated by a LogP value of 2.27, suggests moderate hydrophobicity, which is critical for its bioavailability in biological systems .

PropertyValue
Molecular FormulaC9H11NO\text{C}_9\text{H}_{11}\text{NO}
Molecular Weight149.19 g/mol
Density0.99 g/cm³
Boiling Point260.8°C (760 mmHg)
Flash Point150.1°C
LogP2.27

The compound’s vapor pressure is 0.00609 mmHg at 25°C, and its refractive index is 1.514 . These properties are essential for predicting its behavior in industrial processes and environmental persistence.

Synthesis and Derivative Formation

The synthesis of (E)-propiophenone oxime typically involves the condensation of propiophenone with hydroxylamine hydrochloride under basic conditions. A representative procedure adapts methods used for acetophenone oximes :

  • Reaction Setup: Hydroxylamine hydrochloride (71.94 mmol) and potassium hydroxide (53.48 mmol) are dissolved in water.

  • Condensation: Propiophenone (66.58 mmol) is added, and the mixture is refluxed with ethanol to facilitate oxime formation .

  • Isolation: The product is purified via recrystallization, yielding (E)-propiophenone oxime as a crystalline solid.

Recent advancements include the synthesis of 44 derivatives by reacting 3-amino-1-arylpropan-1-one oxime with halohydrocarbons . These derivatives exhibit enhanced fungicidal activity against Sphaerotheca fuliginea, a plant pathogen. For example, introducing electron-withdrawing substituents on the aryl ring increases bioactivity, as demonstrated by quantitative structure-activity relationship (QSAR) models .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared (FTIR) spectroscopy are pivotal for characterizing (E)-propiophenone oxime. The trimethylsilyl (TMS) derivative, analyzed using a non-polar OV-1 column, exhibits a retention index (RI) of 1357 under temperature-programmed conditions . Key spectral features include:

  • FTIR: A strong absorption band at 3200–3300 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (C=N stretch) .

  • Mass Spectrometry: A molecular ion peak at m/z 149 and fragment ions at m/z 118 (loss of NH₂OH) and 77 (phenyl group) .

Biological Activity and QSAR Insights

(E)-Propiophenone oxime derivatives show potent inhibition of Sphaerotheca fuliginea, a causal agent of powdery mildew. A CoMFA-based QSAR study revealed that steric and electrostatic fields account for 57.7% of the variance in activity (rCV2=0.577r_{\text{CV}}^2 = 0.577) . Optimal activity is achieved with:

  • Steric Bulk: Substituents at the para-position of the phenyl ring enhance binding to fungal enzymes.

  • Electron-Donating Groups: Methoxy and amino groups improve solubility and target affinity .

Industrial and Agricultural Applications

The compound’s primary application lies in agrochemical formulations due to its fungicidal properties. Derivatives functionalized with terephthaloyl bridges exhibit improved stability and controlled release profiles, making them suitable for coating materials . Additionally, the TMS derivative’s chromatographic behavior supports its use as an analytical standard in residue monitoring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator